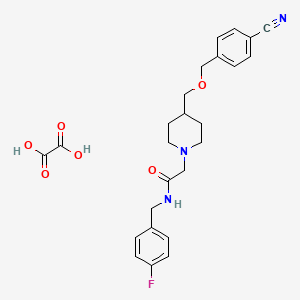

N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

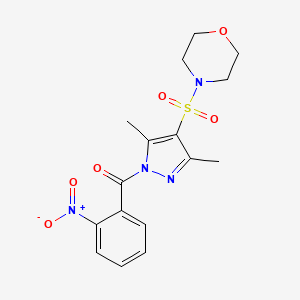

N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyrimidine derivatives and has a molecular formula of C15H18N6O2. MPMP is a potent inhibitor of protein kinase, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Applications De Recherche Scientifique

Anti-Inflammatory Agents

Morpholinopyrimidine derivatives, including N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide, have been synthesized and evaluated for their anti-inflammatory activity. These compounds have shown significant potential in inhibiting the inflammatory response in macrophage cells stimulated by LPS. They inhibit the production of Nitric Oxide (NO) at non-cytotoxic concentrations and reduce the expression of iNOS and COX-2, key enzymes involved in inflammation .

Anti-Angiogenic Agents

N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide and its derivatives have shown significant anti-angiogenic activity. They have been found to block the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model. This suggests their potential use in treating diseases where angiogenesis plays a key role, such as cancer .

DNA Cleavage Agents

These compounds have also demonstrated DNA cleavage abilities. They bind with DNA, altering DNA replication and inhibiting the growth of tumor cells. This makes them potential candidates for anticancer drugs .

Potential Anticancer Agents

The presence of electron donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain of these compounds may determine their potency as anticancer agents. They exert both anti-angiogenic and cytotoxic effects, making them potential candidates for cancer treatment .

Tyrosine Kinase Inhibitors

The 2-phenylaminopyrimidine (PAP) derivative STI-571, which has a similar structure to N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide, is a potent and relatively selective Bcr-Abl tyrosine kinase inhibitor. This suggests that N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide could potentially be used as a tyrosine kinase inhibitor .

Potential Treatment for Chronic Myeloid Leukemia (CML)

Given the efficacy of similar compounds in treating CML, N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide could potentially be used for the treatment of CML .

Mécanisme D'action

Target of Action

The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .

Mode of Action

N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways involved in the inflammatory response. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins . These changes lead to a decrease in the concentration of pro-inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

The compound’s ability to inhibit the production of nitric oxide at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide’s action include a dramatic reduction in iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .

Action Environment

Propriétés

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c21-15(12-3-1-2-5-16-12)18-11-13-17-6-4-14(19-13)20-7-9-22-10-8-20/h1-6H,7-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUYKYUULMYBFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)

![3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2507927.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2507931.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2507932.png)

![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2507936.png)

![methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2507938.png)

![4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2507942.png)